molecular formula C10H11ClN2 B13080196 7-Chloro-2-propylimidazo[1,2-a]pyridine

7-Chloro-2-propylimidazo[1,2-a]pyridine

Cat. No.: B13080196
M. Wt: 194.66 g/mol
InChI Key: NAAZDPRBAPRLIM-UHFFFAOYSA-N
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Description

7-Chloro-2-propylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with a chlorine atom at the 7th position and a propyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-propylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization in the presence of a chlorinating agent to introduce the chlorine atom at the 7th position. The reaction conditions often involve heating and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-propylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The chlorine atom at the 7th position can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups at the 7th position.

Scientific Research Applications

7-Chloro-2-propylimidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-2-propylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Propylimidazo[1,2-a]pyridine: Lacks the chlorine atom at the 7th position.

    7-Chloroimidazo[1,2-a]pyridine: Lacks the propyl group at the 2nd position.

    2-Methylimidazo[1,2-a]pyridine: Has a methyl group instead of a propyl group at the 2nd position.

Uniqueness

7-Chloro-2-propylimidazo[1,2-a]pyridine is unique due to the presence of both the chlorine atom at the 7th position and the propyl group at the 2nd position. This specific substitution pattern can lead to distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

7-chloro-2-propylimidazo[1,2-a]pyridine

InChI

InChI=1S/C10H11ClN2/c1-2-3-9-7-13-5-4-8(11)6-10(13)12-9/h4-7H,2-3H2,1H3

InChI Key

NAAZDPRBAPRLIM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN2C=CC(=CC2=N1)Cl

Origin of Product

United States

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